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Compound of Interest

Compound Name: 4-Propylbiphenyl!

Cat. No.: B080277

IUPAC Name: 4-Propyl-1,1'-biphenyl CAS Number: 10289-45-9

This technical guide provides a comprehensive overview of 4-Propylbiphenyl, a biphenyl
derivative of interest to researchers, scientists, and professionals in drug development. This
document outlines its chemical identity, physicochemical properties, a detailed experimental
protocol for its synthesis via Suzuki-Miyaura coupling, and a discussion of its known biological
context, supported by visualizations to clarify key processes.

Chemical and Physical Data

The fundamental chemical and physical properties of 4-Propylbiphenyl are summarized
below. While experimentally determined values for some properties are not readily available in
the literature, computed data from reliable sources are provided for a comprehensive profile.
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Property Value Source
IUPAC Name 4-Propyl-1,1'-biphenyl PubChem[1]
1-phenyl-4-propylbenzene PubChem[1]

CAS Number 10289-45-9 PubChem[1]
Molecular Formula CisHis PubChem[1]
Molecular Weight 196.29 g/mol PubChem[1]
Boiling Point 297.5 °C (Predicted) Chemspider
Melting Point 18.5 °C (Predicted) Chemspider
Density 0.940.1 g/cm3 (Predicted) Chemspider
XLogP3 5.3 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 0 PubChem[1]
Rotatable Bond Count 3 PubChem[1]

Experimental Protocols
Synthesis of 4-Propylbiphenyl via Suzuki-Miyaura

Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl
compounds like 4-Propylbiphenyl. The following protocol is a representative procedure based

on established methodologies for this type of cross-coupling reaction.

Reaction Scheme:

Materials:

e (4-Propylphenyl)boronic acid (1.2 equivalents)

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/product/b080277?utm_src=pdf-body
https://www.benchchem.com/product/b080277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Bromobenzene (1.0 equivalent)

o Palladium(ll) acetate (Pd(OAC)z, 2 mol%)

o Triphenylphosphine (PPhs, 4 mol%)

o Potassium carbonate (K2COs, 2.0 equivalents)
o Toluene

o Water (degassed)

o Ethyl acetate

e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

o Standard laboratory glassware for inert atmosphere reactions
e Magnetic stirrer and heating mantle

» Rotary evaporator

« Silica gel for column chromatography
Procedure:

o Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add (4-propylphenyl)boronic acid, potassium carbonate, palladium(ll)
acetate, and triphenylphosphine.

» Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
Repeat this cycle three times to ensure an oxygen-free environment.

e Solvent and Reagent Addition: Under the inert atmosphere, add toluene and degassed water
to the flask via syringe. Finally, add bromobenzene to the reaction mixture.
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o Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the progress of the
reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS). The reaction is typically complete within 4-6 hours.

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the
reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic
layer sequentially with water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the
crude product.

 Purification: Purify the crude product by flash column chromatography on silica gel using a
suitable eluent system (e.g., hexanes or a gradient of ethyl acetate in hexanes) to afford pure
4-Propylbiphenyl.

Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura
cross-coupling reaction.
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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
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General Experimental Workflow for Synthesis and
Purification

The logical flow of the synthesis and purification process is depicted in the diagram below.
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Caption: Workflow for the synthesis and purification of 4-Propylbiphenyl.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing specific
biological activities or the modulation of signaling pathways by 4-Propylbiphenyl. While the
broader class of biphenyls has been investigated for various biological effects, including
potential endocrine-disrupting activities and roles as scaffolds in drug design, specific data for
the 4-propyl substituted derivative is scarce.

Given the structural similarity of some biphenyls to endogenous hormones, one potential area
of investigation could be their interaction with nuclear receptors. However, without experimental
evidence, any discussion of signaling pathway involvement remains speculative.

For researchers in drug development, 4-Propylbiphenyl could serve as a starting point for
medicinal chemistry campaigns. Its lipophilic nature and biaryl scaffold are common features in
many biologically active molecules. Future studies would be required to elucidate any potential
cytotoxic, receptor-modulating, or other pharmacological effects. The initial steps in such an
investigation would typically involve in vitro screening against a panel of cancer cell lines and
receptor binding assays.

Due to the absence of specific data on the biological activity of 4-Propylbiphenyl, a signaling
pathway diagram cannot be provided at this time. Researchers are encouraged to conduct
exploratory studies to determine the biological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b080277#iupac-name-and-cas-number-for-4-
propylbiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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